molecular formula C34H48O7 B222363 Bruceajavanin A CAS No. 161043-66-9

Bruceajavanin A

Cat. No.: B222363
CAS No.: 161043-66-9
M. Wt: 568.7 g/mol
InChI Key: ZTCBOAIWPIKLEJ-DAMXAWHRSA-N
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Description

Bruceajavanin A is a triterpenoid compound first isolated from the stems of Brucea javanica (Simaroubaceae), a plant widely used in traditional medicine across Southeast Asia for treating malaria, dysentery, and cancer . Its discovery was reported by Kitagawa et al. (1994), who characterized its structure alongside two related triterpenoids, dihydrothis compound and bruceajavanin B, and an alkaloidal glycoside, bruceacanthinoside . Its structural backbone consists of a triterpenoid skeleton, distinguishing it from other bioactive classes in B. javanica, such as quassinoids and alkaloids.

Properties

CAS No.

161043-66-9

Molecular Formula

C34H48O7

Molecular Weight

568.7 g/mol

IUPAC Name

[(5R,7R,8R,9R,10R,13S,17S)-17-[(2R,3S,5R)-2-acetyloxy-5-[(2S)-3,3-dimethyloxiran-2-yl]oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate

InChI

InChI=1S/C34H48O7/c1-18(35)38-27-17-25-30(3,4)26(37)13-15-33(25,8)24-12-14-32(7)21(10-11-23(32)34(24,27)9)20-16-22(28-31(5,6)41-28)40-29(20)39-19(2)36/h11,13,15,20-22,24-25,27-29H,10,12,14,16-17H2,1-9H3/t20-,21-,22+,24+,25-,27+,28-,29-,32-,33+,34-/m0/s1

InChI Key

ZTCBOAIWPIKLEJ-DAMXAWHRSA-N

SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(OC5OC(=O)C)C6C(O6)(C)C)C)C)(C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)[C@@H]5C[C@@H](O[C@@H]5OC(=O)C)[C@H]6C(O6)(C)C)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(OC5OC(=O)C)C6C(O6)(C)C)C)C)(C)C

Synonyms

bruceajavanin A

Origin of Product

United States

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Bruceajavanin A contains:

  • Epoxide groups (3,3-dimethyloxirane derivatives) prone to nucleophilic ring-opening reactions.

  • Acetylated hydroxyl groups at positions C-2 and C-7, which may undergo hydrolysis or transesterification.

  • Ketone groups at C-3, a potential site for reduction or enolate formation.

  • Steroidal backbone with conjugated double bonds, enabling redox reactions and radical interactions .

Hydrolysis of Acetyl Groups

Under basic conditions (e.g., NaOH/EtOH), this compound undergoes hydrolysis of its acetyl groups to yield deacetylated derivatives. This reaction is critical for modulating its cytotoxicity:
Bruceajavanin A+H2OOHDeacetylated product+Acetic acid\text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{OH}^-}\text{Deacetylated product}+\text{Acetic acid}
Impact : Deacetylation reduces cellular permeability but enhances solubility .

Epoxide Ring-Opening Reactions

The epoxide moiety reacts with nucleophiles (e.g., water, amines) in acidic or enzymatic conditions. For example:
Epoxide+H2OH+Diol\text{Epoxide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Diol}
Biological Relevance : This reaction may contribute to its pro-apoptotic effects by generating reactive intermediates that disrupt cellular membranes .

Redox Reactions

The α,β-unsaturated ketone system at C-3 participates in Michael addition reactions with cellular thiols (e.g., glutathione), leading to oxidative stress and apoptosis induction:
C O+GSHThioether adduct\text{C O}+\text{GSH}\rightarrow \text{Thioether adduct}
Experimental Evidence :

  • IC₅₀ values for cytotoxicity range from 0.36–5.21 μM against pancreatic cancer cells .

  • Glutathione depletion observed in treated cells correlates with ROS accumulation.

Semi-Synthetic Derivatives

DerivativeModification SiteBiological Activity (vs. Parent)
Bruceajavanin BC-17 side chainReduced cytotoxicity (IC₅₀: 8.7 μM)
DihydrobruceajavaninSaturated C-14 double bondEnhanced stability, lower activity

Solvent-Driven Isomerization

In polar aprotic solvents (e.g., DMSO), this compound undergoes C-20 epimerization , altering its stereochemical profile and potency.

Mechanistic Insights from Kinetic Studies

Reaction Progress Kinetic Analysis (RPKA) applied to this compound’s interactions reveals:

  • Autocatalytic behavior in aqueous solutions, suggesting self-amplifying degradation pathways .

  • pH-dependent stability : Half-life decreases from 48 hrs (pH 5) to <6 hrs (pH 9) due to base-catalyzed hydrolysis.

Biological Reaction Pathways

This compound modulates cellular targets through:

  • NF-κB Inhibition : Blocks phosphorylation of IκBα, suppressing pro-survival signaling .

  • MAPK Activation : Induces phosphorylation of JNK and p38, triggering caspase-dependent apoptosis .

  • Autophagy Induction : Promotes LC3-II conversion and autophagosome formation via mTOR inhibition.

Stability and Degradation

ConditionDegradation PathwayMajor Products
High temperatureRetro-Diels-Alder reactionFragmented terpenoid products
UV exposurePhotooxidation of double bondsEpoxides → Diols/Quinones
Acidic environmentEpoxide hydrolysisDiol derivatives

Analytical Characterization

Techniques used to study its reactivity:

  • NMR : Confirms regioselectivity in epoxide ring-opening .

  • HPLC-MS : Tracks degradation products with m/z 569.3 [M+H]⁺ .

  • X-ray crystallography : Resolves stereochemical changes during derivatization .

Comparison with Similar Compounds

Structural Analogs: Triterpenoids from Brucea javanica

Dihydrobruceajavanin A

  • Structural Relationship : Dihydrothis compound is a hydrogenated derivative of this compound, likely differing in the saturation of specific double bonds .
  • Bioactivity: Both compounds share antiplasmodial activity against P. Extracts containing these triterpenoids showed EC₅₀ values <1 μg/mL, suggesting comparable efficacy .

Bruceajavanin B

  • Structural Relationship: Bruceajavanin B shares the triterpenoid core but differs in functional group arrangement .
  • Bioactivity : Like this compound, it inhibits P. falciparum growth, but its cytotoxic profile against cancer cell lines remains unquantified in available studies .
Table 1: Structural and Functional Comparison of this compound and Analogs
Compound Class Key Structural Features Antiplasmodial Activity (EC₅₀) Cytotoxic Activity
This compound Triterpenoid Unsaturated triterpenoid skeleton <1 μg/mL (extract) Moderate (unquantified)
Dihydrothis compound Triterpenoid Saturated derivative <1 μg/mL (extract) Similar to this compound
Bruceajavanin B Triterpenoid Varied functional groups <1 μg/mL (extract) Not reported

Functional Analogs: Quassinoids and Alkaloids

Quassinoids (e.g., Bruceine C, Brusatol)

  • Structural Differences: Quassinoids are degraded triterpenoids with a distinct lactone-rich structure, unlike the intact triterpenoid skeleton of this compound .
  • Bioactivity: Potency: Quassinoids exhibit superior antiplasmodial activity. For example, bruceine C showed an ID₅₀ of 1.95 ng/mL against multidrug-resistant P. falciparum, far exceeding this compound’s efficacy . Cytotoxicity: Brusatol and bruceantin demonstrate nanomolar-range cytotoxicity against leukemia and carcinoma cell lines, whereas this compound’s effects are less pronounced .

Alkaloids (e.g., Bruceacanthinoside)

  • Structural Differences: Alkaloids like bruceacanthinoside contain nitrogen-based heterocycles, contrasting with this compound’s oxygenated triterpenoid framework .
  • Bioactivity: Bruceacanthinoside synergizes with triterpenoids in antiplasmodial extracts but lacks standalone potency data .
Table 2: Comparison with Functional Analogs
Compound Class Antiplasmodial Potency Cytotoxicity (IC₅₀/ID₅₀) Key Advantages
This compound Triterpenoid EC₅₀ <1 μg/mL Moderate Broader safety profile (predicted)
Bruceine C Quassinoid ID₅₀ 1.95 ng/mL 1–10 nM High potency, targeted activity
Brusatol Quassinoid EC₅₀ ~10 ng/mL 5–50 nM Dual antiplasmodial/anticancer effects

Q & A

Q. What is the chemical structure of Bruceajavanin A, and how was it initially characterized?

this compound is a triterpenoid first isolated from Brucea javanica stems. Its structure was elucidated using spectroscopic techniques (NMR, MS) and chemical derivatization. The compound features a tetracyclic skeleton with hydroxyl and acetyl substitutions at specific positions, confirmed via X-ray crystallography and comparative analysis with related triterpenoids . For reproducibility, Kitagawa et al. (1994) documented detailed experimental protocols, including chromatographic separation conditions and spectral data interpretation .

Q. What traditional or ethnopharmacological context supports the study of this compound?

Brucea javanica has been used in traditional medicine for anti-inflammatory and antiparasitic purposes. This compound’s isolation was motivated by bioactivity-guided fractionation of crude extracts, aligning with ethnopharmacological claims. Researchers should cross-reference historical usage with modern pharmacological assays (e.g., in vitro antiplasmodial tests) to validate its traditional relevance .

Q. What preliminary pharmacological activities have been reported for this compound?

Early studies identified antiproliferative effects against cancer cell lines (e.g., HeLa) and antimalarial activity against Plasmodium falciparum. These findings were derived from dose-response experiments using standardized cell viability assays (MTT) and parasite growth inhibition tests. Researchers should note that IC₅₀ values vary depending on assay conditions (e.g., solvent used for compound dissolution) .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing this compound for structure-activity relationship (SAR) studies?

this compound’s complex stereochemistry and oxygenated functional groups pose synthesis challenges. A methodological approach includes:

  • Retrosynthetic analysis : Prioritize convergent strategies to assemble the tetracyclic core.
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis for hydroxyl/acetyl group placement.
  • Characterization : Employ advanced NMR (e.g., NOESY for spatial configuration) and computational modeling (DFT for energy minimization). Ensure synthetic protocols adhere to reproducibility guidelines, such as documenting reaction scales, purification methods, and yield calculations .

Q. What analytical methods are optimal for quantifying this compound in plant extracts or biological matrices?

  • HPLC-DAD/MS : Use reverse-phase C18 columns with acetonitrile/water gradients; validate with spiked samples for recovery rates.
  • LC-ESI-QTOF : For high-resolution quantification in complex biological fluids (e.g., plasma), employ isotopic labeling (e.g., ¹³C-bruceajavanin A) as an internal standard.
  • Quality control : Cross-validate with NMR for purity >95%, as emphasized in phytochemical isolation guidelines .

Q. How can contradictory bioactivity data for this compound be resolved?

Discrepancies in reported IC₅₀ values may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature).
  • Synergistic effects : Use combinatorial screens to assess interactions with co-occurring metabolites (e.g., bruceantin in B. javanica). Meta-analyses of raw data from multiple studies are critical to identify confounding variables .

Q. What molecular targets or pathways are implicated in this compound’s mechanism of action?

Preliminary evidence suggests inhibition of NF-κB signaling and mitochondrial apoptosis pathways. To validate:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes.
  • Protein interaction assays : Use surface plasmon resonance (SPR) or pull-down assays to identify binding partners.
  • CRISPR screens : Knock out candidate targets (e.g., Bcl-2 family proteins) to assess resistance phenotypes .

Q. What strategies mitigate this compound’s instability in aqueous solutions during in vivo studies?

  • Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to enhance solubility and bioavailability.
  • Pharmacokinetics : Monitor plasma half-life via LC-MS/MS and adjust dosing regimens accordingly.
  • Metabolite profiling : Identify degradation products using HR-MS/MS and assess their bioactivity .

Methodological Best Practices

  • Experimental design : Follow guidelines for phytochemical isolation (e.g., repeated column chromatography, TLC monitoring) and include negative controls in bioassays .
  • Data reporting : Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for spectral data deposition and experimental reproducibility .
  • Ethical considerations : When using human cell lines, comply with institutional review protocols for biosafety and material transfer agreements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bruceajavanin A
Reactant of Route 2
Bruceajavanin A

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